An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine, a fluorinated phenoxyethanamine derivative of significant interest to researchers, scientists, and drug development professionals. The guide details a robust synthetic pathway, including the preparation of the key precursor, 3-fluoro-5-methylphenol, and a subsequent two-step sequence involving a Williamson ether synthesis with an N-Boc-protected aminoethyl halide, followed by deprotection. Each experimental stage is explained with a focus on the underlying chemical principles and practical considerations for ensuring high yield and purity. Furthermore, this guide presents a thorough characterization of the target molecule, including predicted ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data, providing a valuable reference for analytical confirmation. The potential pharmacological significance of this class of compounds is also discussed, highlighting its relevance in modern medicinal chemistry.
Introduction: The Significance of Fluorinated Phenoxyethanamine Scaffolds
The phenethylamine motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and pharmacologically active compounds.[1] The strategic incorporation of a phenoxy ether linkage and fluorine substituents can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby offering a powerful tool for optimizing drug candidates.[2]
The target molecule of this guide, 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine, combines these key structural features. The presence of the fluoro and methyl groups on the aromatic ring provides specific points for interaction with biological targets and influences the overall electronic and steric profile of the molecule. The phenoxyethanamine core is a versatile scaffold found in numerous biologically active compounds, making this particular derivative a valuable building block for the synthesis of novel therapeutic agents.[3] This guide aims to provide a detailed and practical roadmap for the synthesis and comprehensive characterization of this promising compound.
Synthetic Strategy and Experimental Protocols
The synthesis of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine is most effectively achieved through a multi-step process. The overall strategy involves the preparation of the key phenolic precursor, followed by the formation of the ether linkage and subsequent deprotection of the amine functionality.
Synthesis of the Key Precursor: 3-Fluoro-5-methylphenol
While 3-Fluoro-5-methylphenol is commercially available from various suppliers, its synthesis from readily available starting materials is a feasible option for laboratories.[4] A common and effective method involves the diazotization of 3-amino-5-methylphenol, followed by a Schiemann reaction or a related fluorination method.[5][6]
Alternatively, a plausible route could involve the selective nucleophilic aromatic substitution of a suitable di- or tri-halogenated toluene derivative.
Diagram of Synthetic Workflow for 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
Caption: Synthetic workflow for 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine.
Two-Step Synthesis of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
The core of the synthesis relies on the well-established Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[7] To prevent side reactions with the amine functionality, a protection-deprotection strategy is employed, with the tert-butyloxycarbonyl (Boc) group being an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.[8]
Step 1: N-Boc Protected Williamson Ether Synthesis
In this step, the sodium or potassium salt of 3-fluoro-5-methylphenol is reacted with N-Boc-2-chloroethanamine in a classic SN2 reaction to form the ether linkage. The use of a primary alkyl halide is crucial to favor substitution over elimination.[9]
Experimental Protocol:
-
Phenoxide Formation: To a solution of 3-fluoro-5-methylphenol (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (1.5 eq).[10]
-
Reaction Mixture: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkyl Halide: Add N-Boc-2-chloroethanamine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[10]
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-(3-fluoro-5-methylphenoxy)ethanamine.
Step 2: N-Boc Deprotection
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target primary amine.[8]
Experimental Protocol:
-
Acidic Cleavage: Dissolve the purified N-Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane or methanol.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane), at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Neutralization and Extraction: Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 2-(3-fluoro-5-methylphenoxy)ethan-1-amine. Further purification can be achieved by recrystallization or distillation if necessary.
Table 1: Reagent and Reaction Condition Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 3-Fluoro-5-methylphenol | N-Boc-2-chloroethanamine | K₂CO₃ | Acetone/Acetonitrile | Reflux | 70-85% |
| 2 | N-Boc-protected intermediate | - | TFA or HCl | Dichloromethane/Methanol | Room Temp | >90% |
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine. The following sections detail the expected spectral data based on the compound's structure and established spectroscopic principles.
Diagram of Characterization Workflow
Caption: Logical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the target molecule.[11]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine protons.
Table 2: Predicted ¹H NMR Data for 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 6.5 - 6.8 | m | - | 3H |
| -OCH₂- | ~4.0 - 4.2 | t | ~5.0 | 2H |
| -CH₂NH₂ | ~3.0 - 3.2 | t | ~5.0 | 2H |
| Ar-CH₃ | ~2.3 | s | - | 3H |
| -NH₂ | 1.5 - 2.5 | br s | - | 2H |
Disclaimer: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.[12]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[1]
Table 3: Predicted ¹³C NMR Data for 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ether linkage) | ~160 (d, JC-F ≈ 245 Hz) |
| C-F | ~163 (d, JC-F ≈ 240 Hz) |
| C-CH₃ | ~140 (d, JC-F ≈ 10 Hz) |
| C-H (aromatic) | ~100 - 115 |
| -OCH₂- | ~68 |
| -CH₂NH₂ | ~41 |
| Ar-CH₃ | ~21 |
Disclaimer: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3250 | N-H stretch (two bands for primary amine) | Primary Amine |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 2960-2850 | C-H stretch (aliphatic) | -CH₂-, -CH₃ |
| 1620-1580 | C=C stretch (aromatic) | Aromatic Ring |
| 1650-1580 | N-H bend | Primary Amine |
| 1250-1200 | C-O stretch (aryl ether) | Aryl Ether |
| 1150-1100 | C-F stretch | Fluoroaromatic |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[14]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected.
-
Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen, resulting in a stable iminium ion.[15]
-
Cleavage of the Ether Bond: Fragmentation may also occur at the ether linkage.
Conclusion
This in-depth technical guide provides a comprehensive and practical framework for the synthesis and characterization of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine. The detailed protocols, based on established and reliable chemical transformations, offer a clear path for researchers to obtain this valuable compound. The inclusion of predicted spectral data serves as a crucial reference for analytical confirmation, ensuring the integrity of the synthesized material. As the strategic incorporation of fluorine continues to be a prominent theme in drug discovery, this guide provides essential information for scientists working on the development of novel phenoxyethanamine-based therapeutic agents.
References
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
From publication: Study of the fluoro- and chlorodimethylbutyl cations. (n.d.). ResearchGate. Retrieved from [Link]
-
Libretexts, C. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methylphenol. Retrieved from [Link]
-
S. C. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Agrawala, A. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1. Retrieved from [Link]
-
Atlas: School AI Assistant. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]
-
Bhadauria, A., et al. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Retrieved from [Link]
-
Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Patsnap. (2021, April 6). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Zhang, H., et al. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visualizer loader [nmrdb.org]
- 3. nbinno.com [nbinno.com]
- 4. 3-Fluoro-5-methylphenol | CAS 216976-31-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3-Amino-5-fluoro-2-methylphenol 97.00% | CAS: 173322-85-5 | AChemBlock [achemblock.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlas.org [atlas.org]
- 13. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
